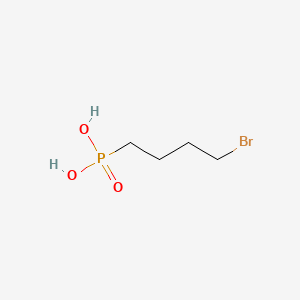
A 61603 氢溴酸盐
描述
A 61603 氢溴酸盐是一种强效且选择性的α1A肾上腺素受体激动剂。该化合物以其对α1A肾上腺素受体亚型的的高亲和力和选择性而闻名,使其成为药理学研究中的一种宝贵工具。 A 61603 氢溴酸盐的化学名称为(S)-N-(5-(4,5-二氢-1H-咪唑-2-基)-2-羟基-5,6,7,8-四氢萘-1-基)甲磺酰胺氢溴酸盐 .
科学研究应用
A 61603 氢溴酸盐在科学研究中具有广泛的应用:
化学: 用作涉及α1A肾上腺素受体激动剂的研究中的参考化合物。
生物学: 用于细胞研究,以调查α1A肾上腺素受体在各种生物过程中的作用。
医学: 研究其在涉及交感神经系统(如高血压)的疾病中的潜在治疗应用。
作用机制
A 61603 氢溴酸盐通过选择性结合并激活α1A肾上腺素受体发挥其作用。这种激活导致一系列细胞内事件,包括刺激磷脂酰肌醇水解以及随后细胞内钙水平的升高。 这些分子事件导致各种生理反应,例如血管收缩和血压升高 .
生化分析
Biochemical Properties
A 61603 Hydrobromide plays a significant role in biochemical reactions by acting as an agonist for the alpha-1A adrenergic receptor. This compound is at least 35-fold more potent at alpha-1A receptors compared to alpha-1B or alpha-1D receptors . It induces dose-dependent increases in spontaneous calcium transients in rat ventricular myocytes in vitro, with an effective concentration (EC50) of 6.9 nanomolar . A 61603 Hydrobromide interacts with various enzymes and proteins, including those involved in calcium signaling pathways. The nature of these interactions involves the activation of the alpha-1A adrenergic receptor, leading to downstream signaling events that modulate cellular functions.
Cellular Effects
A 61603 Hydrobromide has profound effects on various types of cells and cellular processes. In cardiomyocytes, it stimulates calcium signaling, which is crucial for muscle contraction and overall cardiac function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in fibroblast cells transfected with alpha-1A receptors, A 61603 Hydrobromide significantly stimulates phosphoinositide hydrolysis, a key process in cell signaling . Additionally, it has been shown to reduce cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo .
Molecular Mechanism
The molecular mechanism of A 61603 Hydrobromide involves its binding to the alpha-1A adrenergic receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the stimulation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium . The activation of these pathways results in various cellular responses, including changes in gene expression and enzyme activity. A 61603 Hydrobromide is less potent in cells transfected with alpha-1B or alpha-1D receptors, highlighting its selectivity for the alpha-1A subtype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A 61603 Hydrobromide have been observed to change over time. The compound is stable when stored at +4°C and desiccated . Over time, it induces dose-dependent increases in calcium transients in rat ventricular myocytes, with sustained effects observed in vitro . Long-term studies have shown that A 61603 Hydrobromide can maintain its activity and induce consistent cellular responses, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of A 61603 Hydrobromide vary with different dosages in animal models. In mice, a low, subpressor dose of A 61603 Hydrobromide has been shown to induce significant changes in the cardiac metabolome, particularly in the biosynthesis of polyunsaturated fatty acids and endocannabinoids . At higher doses, the compound induces a pressor response in conscious rats, with effects observed at doses 50- to 100-fold lower than those required for phenylephrine . These findings highlight the compound’s potency and its potential for inducing both therapeutic and adverse effects at varying dosages.
Metabolic Pathways
A 61603 Hydrobromide is involved in several metabolic pathways, particularly those related to adrenergic signaling. It interacts with enzymes involved in phosphoinositide hydrolysis, leading to the production of inositol trisphosphate and diacylglycerol . These metabolites play crucial roles in calcium signaling and other cellular processes. The compound’s effects on metabolic flux and metabolite levels have been observed in various cell types, including cardiomyocytes and fibroblasts .
Transport and Distribution
Within cells and tissues, A 61603 Hydrobromide is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the alpha-1A adrenergic receptor ensures targeted activation of this receptor subtype, leading to localized cellular responses . The compound’s distribution within tissues is influenced by its binding affinity and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of A 61603 Hydrobromide is primarily associated with its target receptor, the alpha-1A adrenergic receptor. This receptor is predominantly localized in the plasma membrane, where it mediates the compound’s effects on cellular signaling . The activation of the receptor by A 61603 Hydrobromide leads to the recruitment of downstream signaling molecules and the initiation of cellular responses. The compound’s activity and function are closely tied to its localization within specific cellular compartments, ensuring precise modulation of cellular processes.
准备方法
合成路线和反应条件
A 61603 氢溴酸盐的合成涉及多个步骤,从市售的起始材料开始。关键步骤包括咪唑环的形成以及随后萘部分的连接。 最终产物以氢溴酸盐的形式获得,以增强其溶解度和稳定性 .
工业生产方法
A 61603 氢溴酸盐的工业生产遵循与实验室合成类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产率和纯度。 该化合物通常通过分批工艺生产,仔细控制反应参数以确保一致性和质量 .
化学反应分析
反应类型
A 61603 氢溴酸盐主要经历其官能团典型的反应,包括:
氧化: 羟基可以在特定条件下被氧化。
还原: 咪唑环可以被还原,尽管这不太常见。
取代: 磺酰胺基团可以参与取代反应.
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 可以采用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,羟基的氧化会导致酮或醛的形成,而取代反应可以在磺酰胺部分引入各种官能团 .
相似化合物的比较
类似化合物
苯肾上腺素: 另一种α肾上腺素受体激动剂,但对α1A亚型选择性较低。
甲氧胺: 一种非选择性α肾上腺素受体激动剂,在α肾上腺素受体亚型中具有更广泛的活性。
独特性
A 61603 氢溴酸盐的独特性在于其对α1A肾上腺素受体亚型的高选择性和效力。 这种选择性使其成为研究α1A肾上腺素受体在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFLWCZMTGTUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107756-30-9 | |
| Record name | A 61603 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















